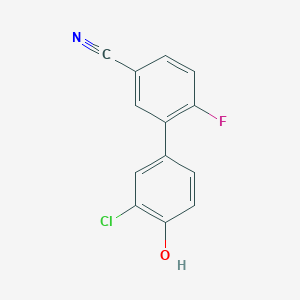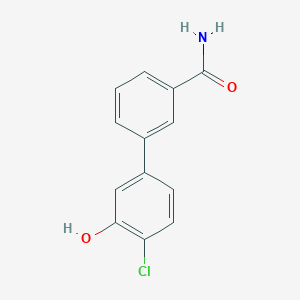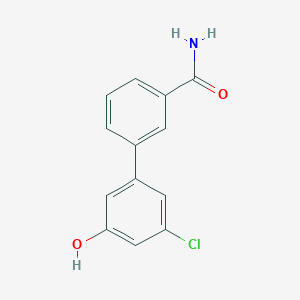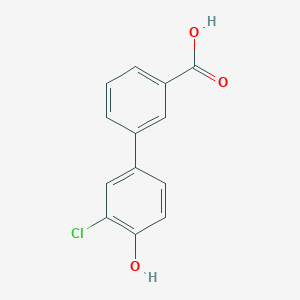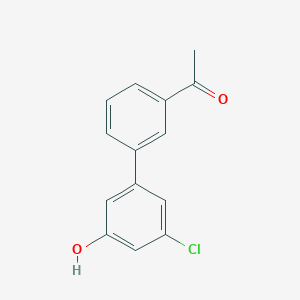
5-(3-Acetylphenyl)-3-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Acetylphenyl)-3-chlorophenol, 95% (5-APC-3-CP) is a chemical compound that is a white, crystalline solid. It is a derivative of phenol and is used in a variety of applications, including as an intermediate in the manufacture of pharmaceuticals and other products. 5-APC-3-CP has a melting point of 189-190°C, a boiling point of 360°C, and a density of 1.18 g/cm3. It is soluble in methanol, ethanol, and acetone, but insoluble in water.
Mechanism of Action
The mechanism of action of 5-(3-Acetylphenyl)-3-chlorophenol, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve impulses. Inhibition of this enzyme can lead to an increase in the amount of acetylcholine in the body, which can have a variety of effects, including improved memory and learning.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylphenyl)-3-chlorophenol, 95% are not well understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve impulses. Inhibition of this enzyme can lead to an increase in the amount of acetylcholine in the body, which can have a variety of effects, including improved memory and learning, increased alertness and concentration, and increased muscle strength.
Advantages and Limitations for Lab Experiments
5-(3-Acetylphenyl)-3-chlorophenol, 95% has several advantages and limitations when used in lab experiments. One of the main advantages is its low cost and availability. It is also relatively easy to synthesize and is stable under a variety of conditions. However, it is also highly flammable and can be toxic if inhaled or ingested, so it should be handled with caution.
Future Directions
There are several potential future directions for the use of 5-(3-Acetylphenyl)-3-chlorophenol, 95%. One potential use is in the development of new drugs for the treatment of Alzheimer’s disease, as it is believed to act as an inhibitor of the enzyme acetylcholinesterase. Another potential use is in the development of compounds for use as fluorescent probes for imaging in biological systems. Additionally, it could be used in the synthesis of other compounds for use in the synthesis of pharmaceuticals and other products. Finally, it could be used as a reagent in the synthesis of compounds used in the treatment of cancer.
Synthesis Methods
5-(3-Acetylphenyl)-3-chlorophenol, 95% can be synthesized by a two-step process. In the first step, 3-chlorophenol is reacted with acetic anhydride in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 5-chloro-3-acetylphenol. In the second step, the 5-chloro-3-acetylphenol is heated with an acid, such as sulfuric acid or hydrochloric acid, to form 5-(3-Acetylphenyl)-3-chlorophenol, 95%.
Scientific Research Applications
5-(3-Acetylphenyl)-3-chlorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including 5-aminolevulinic acid, which is used in the treatment of certain types of cancer. It has also been used as a reagent in the synthesis of compounds that can be used as fluorescent probes for imaging in biological systems. In addition, it has been used as a reagent in the synthesis of compounds used in the treatment of Alzheimer’s disease.
properties
IUPAC Name |
1-[3-(3-chloro-5-hydroxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9(16)10-3-2-4-11(5-10)12-6-13(15)8-14(17)7-12/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETGRYMVIZUOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685945 |
Source


|
| Record name | 1-(3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylphenyl)-3-chlorophenol | |
CAS RN |
1261971-92-9 |
Source


|
| Record name | 1-(3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










